molecular formula C13H12INO B1303968 1-(2-Oxo-2-phenylethyl)pyridinium iodide CAS No. 1137-94-6

1-(2-Oxo-2-phenylethyl)pyridinium iodide

Cat. No. B1303968
CAS RN: 1137-94-6
M. Wt: 325.14 g/mol
InChI Key: MGHSHTLXYKVOEN-UHFFFAOYSA-M
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Description

The compound 1-(2-Oxo-2-phenylethyl)pyridinium iodide is a pyridinium salt with a molecular structure that has been studied using a combination of experimental and theoretical approaches. The molecular structure of this compound, specifically 1-[2-oxo-2-(2-pyridinyl)ethyl]pyridinium iodide, has been characterized using techniques such as FT-IR/ATR, NMR, and single-crystal X-ray diffraction (SXRD). Theoretical studies using density functional theory (DFT) and B3LYP/6-311G** calculations have also been employed to understand the electronic properties of the molecule .

Synthesis Analysis

The synthesis of related pyridinium salts involves various chemical reactions. For instance, 2-Iodomethyl-2,3-dihydro[1,3]oxazolo[3,2-a]pyridinium triiodide was synthesized through the reaction of 1-allylpyridin-2(1H)-one with hydrogen iodide and hydrogen peroxide or with iodine in acetone . Although this does not directly describe the synthesis of 1-(2-Oxo-2-phenylethyl)pyridinium iodide, it provides insight into the types of reactions that can be used to synthesize structurally related pyridinium compounds.

Molecular Structure Analysis

The molecular structure of 1-[2-oxo-2-(2-pyridinyl)ethyl]pyridinium iodide has been determined to crystallize in the monoclinic P21/c space group with four molecules per unit cell. The unit cell dimensions are a = 7.5629 Å, b = 21.5694 Å, and c = 7.8166 Å. The crystal packing is influenced by ion-dipole contacts and π-π stacking interactions. DFT calculations have revealed a high electrostatic potential at the ethanone hydrogens, which explains the acidity and reactivity of the molecule, particularly as a Michael donor .

Chemical Reactions Analysis

The reactivity of pyridinium salts can be diverse. For example, the reaction of 2-Iodomethyl-2,3-dihydro[1,3]oxazolo[3,2-a]pyridinium triiodide with palladium(II) iodide in DMSO leads to the formation of a crystalline bis(2-iodomethyl-2,3-dihydro[1,3]oxazolo[3,2-a]pyridinium) di-μ2-iodido-tetraiodidodipalladate(II). Additionally, the reaction with sodium iodide in acetone yields 2-iodomethyl-2,3-dihydro[1,3]oxazolo[3,2-a]pyridinium iodide, which decomposes upon heating in methanol . These reactions demonstrate the potential for pyridinium salts to participate in complex chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts are influenced by their molecular structure. The vibrational, structural, and electronic properties of these compounds have been extensively studied. For instance, the symmetrical 1-methyl-2,6-bis[2-(substituted phenyl)ethenyl]pyridinium iodides were synthesized and characterized using various spectroscopic methods. The effects of solvent interactions on the UV-Vis absorption maxima were evaluated, and DFT calculations provided insights into the conformational preferences and electronic transitions of these compounds. The push-pull character of the compounds was analyzed, and their antioxidant activity was assessed using DPPH and ABTS radical methods, demonstrating moderate antioxidant potential .

Scientific Research Applications

Structural and Mechanistic Insights

  • Structural Transformation in Solid State

    The compound undergoes notable structural transformations when co-ground with iodine, leading to interesting 'self-assembly' behavior in the solid state. This behavior is indicative of potential applications in materials science, particularly in the development of new solid-state materials with dynamic properties (Yoshida, Fuchiwaki, & Nishikiori, 2011).

  • Crystal Structure Analysis

    Detailed structural and electronic studies, including X-ray diffraction and DFT calculations, reveal the molecule's crystal packing and electrostatic potential. This information is crucial for understanding the reactivity and properties of the compound, making it valuable in crystallography and computational chemistry (Labra-Vázquez et al., 2017).

Optical Properties

  • Nonlinear Optical Absorption: The compound exhibits strong saturated absorption in the solution state, a property that is significant in the field of nonlinear optics. This makes it a candidate for applications like optical limiters and photonic devices (Xu et al., 2008).

Catalytic Applications

  • Catalysis in Organic Synthesis

    The compound has been used as a catalyst for the synthesis of pyranopyrazole derivatives, demonstrating its utility in facilitating organic reactions. This application is particularly relevant in green chemistry and the development of new synthetic methodologies (Moosavi‐Zare et al., 2016).

  • Spiropyran Synthesis

    It also serves as a catalyst in the preparation of spiropyrans, highlighting its versatility in catalyzing different types of chemical reactions. This is particularly useful in the synthesis of complex organic compounds (Moosavi‐Zare et al., 2017).

Material Science Applications

  • Dye-Sensitized Solar Cells

    The compound has been utilized in dye-sensitized solar cells, where its properties as an iodide source and ionic conductor contribute to the efficiency of these cells. This application is significant in the field of renewable energy, particularly in the development of cost-effective solar cell technologies (Jeon et al., 2011).

  • Corrosion Inhibition

    It has been used as a corrosion inhibitor for stainless steel in acidic solutions, demonstrating its potential in materials protection and engineering applications (Obaid et al., 2017).

Safety And Hazards

While specific safety and hazard information for 1-(2-Oxo-2-phenylethyl)pyridinium iodide is not available in the retrieved papers, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1-phenyl-2-pyridin-1-ium-1-ylethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12NO.HI/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1-10H,11H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHSHTLXYKVOEN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377522
Record name 1-(2-Oxo-2-phenylethyl)pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxo-2-phenylethyl)pyridinium iodide

CAS RN

1137-94-6
Record name NSC114535
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Oxo-2-phenylethyl)pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Yoshida, J Fuchiwaki, SI Nishikiori - CrystEngComm, 2011 - pubs.rsc.org
Co-grinding of 1-(2-oxo-2-phenylethyl)-pyridinium iodide (Py+·I−, 1) with 0.5 equivalent of I2 affords the mixture of 1 and Py+·I3− (3) soon after grinding. The resultant powder gradually …
Number of citations: 3 pubs.rsc.org
S Bonte, IO Ghinea, R Dinica, I Baussanne… - Molecules, 2016 - mdpi.com
The cycloaddition of pyridinium ylides with alkynes was investigated under mild conditions. A series of 13 pyridinium salts was prepared by alkylation of 4-substituted pyridines. Their …
Number of citations: 15 www.mdpi.com
AJ Wilkinson, H Puschmann, JAK Howard… - Inorganic …, 2006 - ACS Publications
A family of bis-terdentate iridium(III) complexes is reported which contain a cyclometalated, N∧C∧N-coordinating 1,3-di(2-pyridyl)benzene derivative. This coordination mode is …
Number of citations: 163 pubs.acs.org
NV El'chishcheva, YV Shklyaev, ZA Vnutskikh… - Pharmaceutical …, 2012 - Springer
A series of uni- and biquaternized derivatives of α-pyridoin and 2,2′-pyridyl were synthesized. Their antimicrobial activity (AMA) was studied with respect to Gram-negative (E. coli) and …
Number of citations: 8 link.springer.com
T Mutai, JD Cheon, S Arita, K Araki - Journal of the Chemical Society …, 2001 - pubs.rsc.org
Several phenyl-substituted 2,2′:6′,2″-terpyridines (tpy) were synthesized and it was found that 4′-phenyl tpy (ptp, 3) exhibited the most effective fluorescence, whose quantum yield …
Number of citations: 146 pubs.rsc.org
C Schmitz, W Leitner, G Franciò - European Journal of Organic …, 2015 - Wiley Online Library
Phosphoramidite ligands based on pinene‐derived chiral amines have been prepared by a straightforward procedure in good yields. The key step of the synthetic protocol is a …
I Yavari, J Sheykhahmadi, M Naeimabadi… - Molecular …, 2017 - Springer
An efficient transition-metal-free approach toward C–H bond activation by using molecular $$\hbox {I}_{2}$$ I 2 -mediated $${ sp}^{3}$$ s p 3 C–H bond functionalization for the …
Number of citations: 11 link.springer.com
LJ Wilson - 2015 - repository.lib.ncsu.edu
WILSON, LANCE JEFFERY. Understanding Dendritic Encapsulation of Redox Cores in Aqueous Solution and Surface Modificatio Page 1 ABSTRACT WILSON, LANCE JEFFERY. …
Number of citations: 0 repository.lib.ncsu.edu
GSM Tong, KT Chan, X Chang, CM Che
Number of citations: 0

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